(2-Methylpropyl)boronic acid mida ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)boronic acid mida ester is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in selective and iterative cross-coupling sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the reaction of (2-Methylpropyl)boronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)boronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester can participate in substitution reactions, where the MIDA group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
(2-Methylpropyl)boronic acid MIDA ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Methylpropyl)boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA group provides stability and prevents premature reactions, allowing for selective and controlled chemical transformations. The compound interacts with molecular pathways involved in cross-coupling reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid MIDA ester
- Vinylboronic acid MIDA ester
- 4-Bromophenylboronic acid MIDA ester
Uniqueness
(2-Methylpropyl)boronic acid MIDA ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Unlike other boronic acid derivatives, the MIDA ester form allows for prolonged shelf life and resistance to hydrolysis, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRWQFNPZCCLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.